molecular formula C16H21N3O3S2 B6435914 N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549005-49-2

N-{[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435914
CAS No.: 2549005-49-2
M. Wt: 367.5 g/mol
InChI Key: HYNJEECHSLUJQX-UHFFFAOYSA-N
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Description

N-{[1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a structurally complex molecule featuring a 5-methoxybenzothiazole core linked to an azetidine ring, which is further substituted with a cyclopropane-sulfonamide group. This compound combines multiple pharmacophoric elements: the benzothiazole moiety is associated with diverse biological activities (e.g., antimicrobial, anticancer), the azetidine ring offers conformational rigidity, and the cyclopropanesulfonamide group may enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-18(24(20,21)13-4-5-13)8-11-9-19(10-11)16-17-14-7-12(22-2)3-6-15(14)23-16/h3,6-7,11,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNJEECHSLUJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(S2)C=CC(=C3)OC)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole-Containing Derivatives

The 5-methoxybenzothiazole core in the target compound is analogous to benzothiazole derivatives synthesized in , such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. However, the latter employs an oxadiazole-sulfanyl linker instead of an azetidine ring, resulting in distinct electronic and steric profiles. The azetidine in the target compound likely improves rigidity and reduces rotational freedom compared to the flexible oxadiazole-sulfanyl chain in ’s derivatives .

Azetidine-Containing Compounds

Azetidine rings are less common in the provided evidence but are critical in the target compound. Compared to the hydrazide-linked benzimidazole derivatives in (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ), the azetidine provides a compact, saturated scaffold that may enhance solubility and reduce metabolic degradation. The methylcyclopropanesulfonamide substituent further differentiates the target compound from benzimidazole-based analogs, which lack sulfonamide groups .

Sulfonamide Derivatives

The cyclopropanesulfonamide group distinguishes the target compound from sulfonamides like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (). In contrast, ’s compound utilizes azide groups for functionalization, which are reactive but less stable under physiological conditions .

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